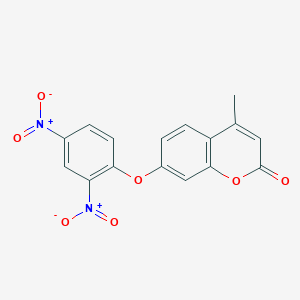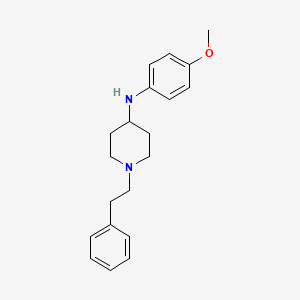![molecular formula C51H88O6 B3026209 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester CAS No. 191786-55-7](/img/structure/B3026209.png)
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester
Descripción general
Descripción
The compound “5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester” is a chemical compound with the molecular formula C51H88O6 . It is also known by other names such as 1,3-di(tetradecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate and Tracylglycerol (14:0/20:5/14:0) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 797.2 g/mol . The InChI representation of the molecule isInChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-21-18-15-12-9-6-3/h7,10,16,19,23-24,26-27,33,36,48H,4-6,8-9,11-15,17-18,20-22,25,28-32,34-35,37-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,36-33- . Physical And Chemical Properties Analysis
The compound has a molecular weight of 797.2 g/mol . It has an XLogP3-AA value of 18.3, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Eicosapentaenoic Acid Derivatives : Research has developed a synthetic route for 5,8,11,14,17-eicosapentaynoic acid, an acetylenic precursor to 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, through the condensation of a propargyl synthon with omega-acetylenic fragments. This process is detailed with the physico-chemical constants and spectral characteristics (IR, 1H-NMR, mass-spectrometry) of the target and intermediate compounds (Belosludtsev et al., 1988; Belosludtsev IuIu et al., 1988).
Microbial Synthesis and Bioconversion
Microbial Synthesis of EPA Isomers : A study achieved the microbial conversion of linolenic acid to a mono-trans isomer of eicosapentaenoic acid, 5c,8c,11c,14c,17t-eicosapentaenoic acid, using a Δ12-desaturase defective mutant of Mortierella alpina. The process mimics the natural conversion from linoleic acid to arachidonic acid (Shirasaka et al., 2003).
Antibacterial and Biologic Effects
Antibacterial Activity : Novel esters derived from eicosapentaenoic acid, including (E)-phytol (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoate, demonstrated significant antibacterial activity against various pathogens such as Staphylococcus aureus and Salmonella typhimurium. This suggests the potential application of these compounds in combating bacterial infections (Findlay & Patil, 1984).
Enzymatic Studies and Oxidative Metabolism
Enzymatic Synthesis of Oxylipins : Research utilizing aqueous extracts from soybean and oat flours as alternatives to purified enzymes for the synthesis of oxylipins from eicosapentaenoic acid has shown promising results. These findings highlight the potential for industrial-scale production of biologically active compounds from EPA (Sanfilippo et al., 2019).
Allelopathic and Environmental Interactions
Allelopathic Substance from Red Algae : Eicosapentaenoic acid, isolated from red algae, displayed growth-inhibitory and spore-settlement suppressive activities, indicating its role in allelopathic interactions within marine ecosystems. This discovery underscores the ecological significance of EPA in marine environments (Suzuki et al., 1996).
Cytochrome P450 and Fatty Acid Metabolism
Cytochrome P450-mediated Oxidation : Polyunsaturated fatty acids, including eicosapentaenoic acid, undergo oxygenation by cytochrome P450, leading to the formation of hydroxy and epoxy fatty acids. This enzymatic process plays a crucial role in the metabolism and biological effects of fatty acids, with implications for understanding disease mechanisms and developing therapeutic interventions (Oliw et al., 1996).
Mecanismo De Acción
Target of Action
The compound, also known as 1,3-di(tetradecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate, is a long-chain fatty acid ethyl ester . It is a prodrug and its primary targets are likely to be the same as those of its active metabolite, eicosapentaenoic acid (EPA). EPA is known to interact with a variety of targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and cardiovascular health .
Mode of Action
As a prodrug, this compound is metabolized in the body to release EPA . EPA interacts with its targets, such as cyclooxygenase and lipoxygenase enzymes, to modulate the production of eicosanoids, which are signaling molecules that play key roles in inflammation and immunity .
Biochemical Pathways
The compound is involved in the omega-3 fatty acid metabolic pathway . After being metabolized to EPA, it can be further metabolized to produce eicosanoids, including prostaglandins, thromboxanes, and leukotrienes . These molecules have various effects on inflammation, blood clotting, and other physiological processes .
Pharmacokinetics
After oral administration, the compound is de-esterified and releases EPA as the active metabolite, which is subsequently absorbed in the small intestine . It enters systemic circulation predominantly through the thoracic duct lymphatic system . EPA is bound to plasma proteins and is incorporated into cell membrane phospholipids, especially in the CNS, retina, and myocardium .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of eicosanoid production . By altering the balance of eicosanoids in the body, it can have anti-inflammatory effects, reduce platelet aggregation, and potentially provide benefits for cardiovascular health .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of other fatty acids in the diet can affect the absorption and metabolism of the compound . Additionally, individual genetic variations can influence how effectively the compound is metabolized and how strongly it interacts with its targets .
Propiedades
IUPAC Name |
1,3-di(tetradecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-21-18-15-12-9-6-3/h7,10,16,19,23-24,26-27,33,36,48H,4-6,8-9,11-15,17-18,20-22,25,28-32,34-35,37-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,36-33- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHPLFCAGMMTDL-BTSXPGEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H88O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(14:0/20:5(5Z,8Z,11Z,14Z,17Z)/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)
![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)

![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)
![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)
![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)
![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)
![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)